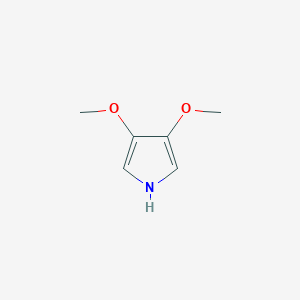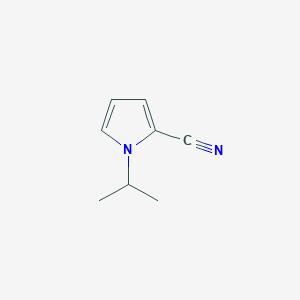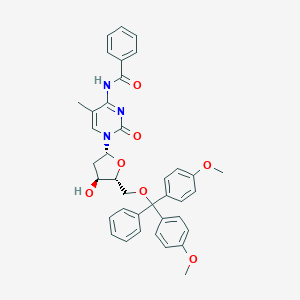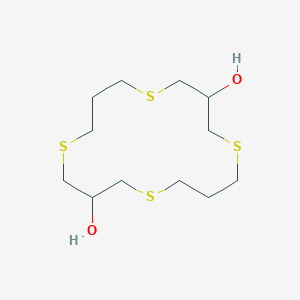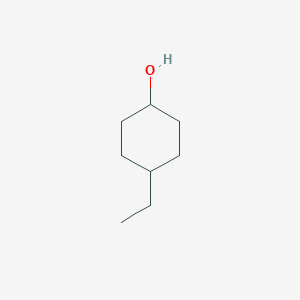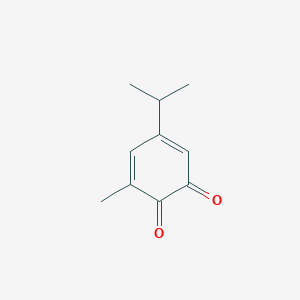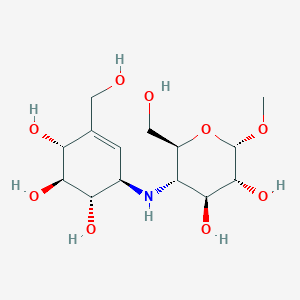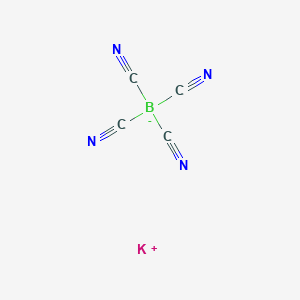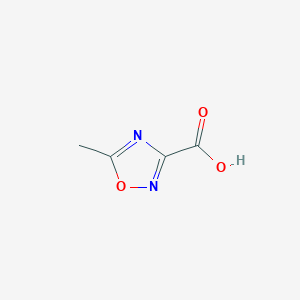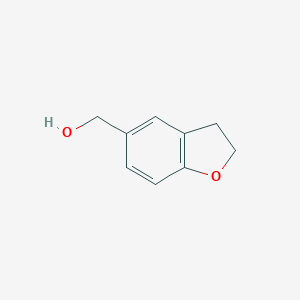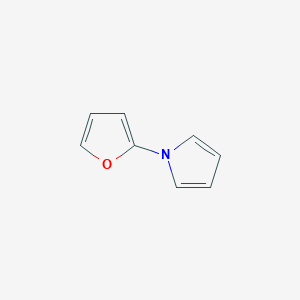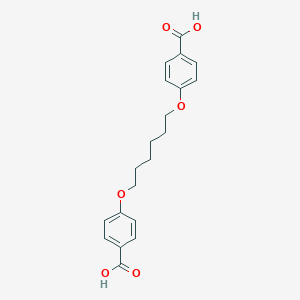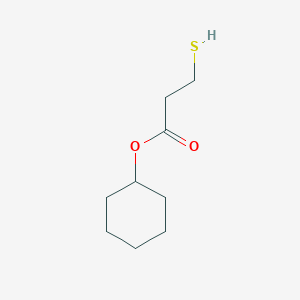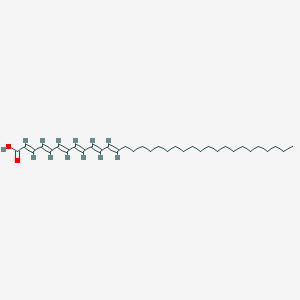
Tetratriacontahexaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetratriacontahexaenoic acid (TTA) is a polyunsaturated fatty acid (PUFA) that belongs to the omega-3 family. It is a long-chain fatty acid that contains 34 carbon atoms and six double bonds, with the first double bond located at the third carbon atom from the omega end. TTA is found in trace amounts in some marine organisms, such as fish and algae, and has been the subject of scientific research due to its potential health benefits.
Wirkmechanismus
Tetratriacontahexaenoic acid exerts its effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. It also regulates lipid metabolism and reduces oxidative stress, which can contribute to the development of chronic diseases.
Biochemische Und Physiologische Effekte
Tetratriacontahexaenoic acid has been shown to have a range of biochemical and physiological effects, including the modulation of lipid metabolism, the reduction of inflammation, and the improvement of cognitive function. It has also been demonstrated to have anti-tumor properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Tetratriacontahexaenoic acid has advantages and limitations for use in lab experiments. One advantage is that it is a naturally occurring compound, which makes it easier to obtain and study. However, its low abundance in natural sources can make it difficult to obtain in large quantities for experiments. Additionally, the instability of Tetratriacontahexaenoic acid can pose challenges for its storage and use in experiments.
Zukünftige Richtungen
There are several future directions for research on Tetratriacontahexaenoic acid. One potential area of study is its role in the prevention and treatment of metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the mechanisms of action of Tetratriacontahexaenoic acid and its interactions with other compounds in the body.
Synthesemethoden
Tetratriacontahexaenoic acid can be synthesized from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through a series of elongation and desaturation reactions. However, the yield of Tetratriacontahexaenoic acid from this method is low, and alternative methods, such as chemical synthesis and microbial fermentation, have been developed.
Wissenschaftliche Forschungsanwendungen
Tetratriacontahexaenoic acid has been studied for its potential health benefits, including its anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been investigated for its role in improving cardiovascular health and reducing the risk of metabolic disorders.
Eigenschaften
CAS-Nummer |
102250-17-9 |
|---|---|
Produktname |
Tetratriacontahexaenoic acid |
Molekularformel |
C34H56O2 |
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
(2E,4E,6E,8E,10E,12E)-tetratriaconta-2,4,6,8,10,12-hexaenoic acid |
InChI |
InChI=1S/C34H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h22-33H,2-21H2,1H3,(H,35,36)/b23-22+,25-24+,27-26+,29-28+,31-30+,33-32+ |
InChI-Schlüssel |
IJYBHDGRRVVDCR-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O |
Synonyme |
C34-hexaenoate cis-17,20,23,26,29,31-tetratriacontahexaenoic acid tetratriacontahexaenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile](/img/structure/B34539.png)
